4-Chloro-2-[(3-methylbutyl)amino]benzonitrile
Description
4-Chloro-2-[(3-methylbutyl)amino]benzonitrile is a substituted benzonitrile derivative characterized by a chloro group at the 4-position and a 3-methylbutylamino substituent at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₅ClN₂, with a molecular weight of 222.71 g/mol. The compound’s structure combines aromatic nitrile functionality with a branched alkylamine, which influences its physicochemical properties, such as lipophilicity and solubility.
Properties
Molecular Formula |
C12H15ClN2 |
|---|---|
Molecular Weight |
222.71 g/mol |
IUPAC Name |
4-chloro-2-(3-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-9(2)5-6-15-12-7-11(13)4-3-10(12)8-14/h3-4,7,9,15H,5-6H2,1-2H3 |
InChI Key |
KNWTWIFARXZJFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(C=CC(=C1)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(3-methylbutyl)amino]benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzonitrile.
Amination: The 4-chlorobenzonitrile undergoes an amination reaction with 3-methylbutylamine. This reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of 4-chlorobenzonitrile and 3-methylbutylamine.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(3-methylbutyl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while hydrolysis can produce amides or carboxylic acids.
Scientific Research Applications
4-Chloro-2-[(3-methylbutyl)amino]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(3-methylbutyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4-chloro-2-[(3-methylbutyl)amino]benzonitrile can be categorized based on substituent variations at the 2-position amino group. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Benzonitrile Derivatives
Key Findings from Comparative Analysis
Lipophilicity: The 3-methylbutylamino substituent confers moderate lipophilicity, comparable to oxan-4-yl analogs (log k ≈ 2.5–3.0 via HPLC) . Derivatives with polar groups (e.g., hydroxyethylamino or oxypyrrolidinyl) exhibit reduced log k values (~1.5–2.0), enhancing aqueous solubility .
Biological Activity: The 5-oxopyrrolidin-3-yl amino derivative (CAS: 1702098-56-3) demonstrates enhanced binding to proteases due to its hydrogen-bonding pyrrolidinone moiety . In contrast, the 3-methylbutylamino analog may exhibit better membrane permeability, making it suitable for central nervous system (CNS) targets .
Synthetic Flexibility: Alkylamino substituents (e.g., 3-methylbutyl) are typically introduced via nucleophilic substitution under basic conditions (K₂CO₃ or DIPEA) . Diazenyl-linked derivatives require coupling reactions (e.g., Sandmeyer or Meerwein reactions) to form azo bonds .
Thermodynamic Stability :
- Bulky substituents like 3-methylbutyl or tetrahydropyran increase steric hindrance, improving thermal stability compared to smaller groups (e.g., methyl or ethyl) .
Contradictions and Limitations
Biological Activity
4-Chloro-2-[(3-methylbutyl)amino]benzonitrile, a compound with the molecular formula C12H15ClN2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and implications in therapeutic applications.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from chlorinated benzonitriles. The compound is characterized by its chloro and amino substituents on the aromatic ring, which significantly influence its biological properties. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
This compound has been studied for its interaction with various biological targets, particularly in the context of androgen receptor modulation. It exhibits strong antagonistic activity against androgen receptors (AR), making it a candidate for treating AR-dependent conditions such as prostate cancer . The compound's ability to inhibit AR signaling pathways contributes to its potential as a therapeutic agent.
Anticancer Activity
Research indicates that this compound can inhibit the proliferation of prostate cancer cell lines. In vitro studies have shown that it significantly reduces cell viability in AR-overexpressing cells, suggesting its role as a selective androgen receptor modulator (SARM) .
Neuroprotective Effects
In addition to its anticancer properties, this compound has demonstrated neuroprotective effects. Studies indicate that it can reduce oxidative stress markers in neuronal cell lines, providing a protective effect against neurodegenerative damage . This dual action highlights its potential in treating both cancer and neurodegenerative diseases.
Antioxidant Properties
The compound has also been evaluated for its antioxidant properties. It shows significant activity in scavenging free radicals, which is crucial for preventing oxidative damage in biological systems . This property may enhance its therapeutic efficacy in various diseases linked to oxidative stress.
Prostate Cancer Treatment
A notable case study involved the application of this compound in a preclinical model of prostate cancer. The compound was administered to mice with induced tumors, resulting in a marked decrease in tumor size compared to control groups. Histological analyses revealed reduced proliferation markers and increased apoptosis within the tumor tissues .
Neuroprotection in Animal Models
In another study focusing on neuroprotection, rats subjected to induced oxidative stress were treated with this compound. Results showed significant improvements in behavioral tests and reduced markers of neuronal damage, indicating its potential application in neurodegenerative disorders like Alzheimer's disease .
Biological Activity Summary
Synthesis Pathway Overview
| Step | Reaction Description | Key Reagents |
|---|---|---|
| Step 1 | Chlorination of benzonitrile | Cl₂ |
| Step 2 | Amination with 3-methylbutyl amine | (CH₃)₂CHCH₂NH₂ |
| Step 3 | Purification via recrystallization | Ethanol |
Q & A
What spectroscopic techniques are recommended for structural characterization of 4-Chloro-2-[(3-methylbutyl)amino]benzonitrile?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the amine and chloro substituents. Infrared (IR) spectroscopy can identify the nitrile (C≡N) stretch (~2200 cm⁻¹) and N–H bending modes. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and isotopic patterns. For isomers or impurities, 2D NMR (e.g., COSY, HSQC) or hyphenated techniques like LC-MS may resolve ambiguities .
How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Advanced
DFT calculations (e.g., B3LYP or hybrid functionals) with basis sets like 6-31G(d,p) can model frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites. Incorporate exact-exchange corrections (as in Becke’s 1993 work) to improve thermochemical accuracy, such as bond dissociation energies or charge distribution . For correlation-energy calculations, use the Colle-Salvetti formula adapted into density functionals to assess non-covalent interactions (e.g., hydrogen bonding) . Validate computational results with experimental UV-Vis or cyclic voltammetry data.
What synthetic routes are feasible for preparing this compound?
Basic
A two-step approach is typical:
Chlorination : Introduce the chloro group at the 4-position via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide (NCS).
Amination : React 2-amino-4-chlorobenzonitrile with 3-methylbutyl bromide under Buchwald-Hartwig conditions (Pd catalysts, ligands like XPhos) to form the secondary amine .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.
How can discrepancies between experimental and computational vibrational spectra be resolved?
Advanced
Discrepancies often arise from anharmonicity or solvent effects. Use scaled quantum mechanical force fields (SQMFF) to refine DFT-predicted vibrational frequencies. For example, apply scaling factors (0.96–0.98 for B3LYP) to align calculated IR peaks with experimental data. Solvent interactions can be modeled using the polarizable continuum model (PCM). If NH stretches are missing in IR, consider hydrogen bonding in the solid state and validate with solid-state NMR or X-ray crystallography .
What precautions are necessary for handling and storing this compound?
Basic
Store under inert gas (argon) at –20°C to prevent amine oxidation or nitrile hydrolysis. Use anhydrous solvents (e.g., THF, DMF) during synthesis. Sigma-Aldrich notes that analytical data (e.g., purity) may not be provided commercially, requiring in-house validation via HPLC or TLC . Avoid prolonged light exposure to prevent photodegradation.
How can this compound’s bioactivity be evaluated against Class C GPCRs like mGlu5?
Advanced
Leverage fragment-based screening:
- Radioligand binding assays : Use tritiated allosteric modulators to measure displacement at stabilized mGlu5 receptors .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., pyrimidine substitutions) and assess binding affinity (Kd) via surface plasmon resonance (SPR).
- Crystallography : Co-crystallize with thermostabilized mGlu5 (as in Example 237 of EP 4374877) to identify binding motifs at 2.6–3.1 Å resolution .
What solvent systems optimize solubility for reactivity studies?
Basic
The compound is likely soluble in polar aprotic solvents (DMSO, DMF) due to the nitrile and amine groups. For aqueous miscibility, use DMSO:PBS (1:4 v/v). Test solubility via nephelometry or UV absorbance. If precipitation occurs, consider co-solvents (e.g., 10% ethanol) or micellar systems (Tween-80) .
What challenges arise in crystallizing this compound for X-ray diffraction?
Advanced
Low melting points or conformational flexibility (rotatable C–N bonds) may hinder crystal formation. Strategies:
- Salt formation : React with HCl to form a hydrochloride salt, improving crystallinity.
- Co-crystallization : Use crown ethers or thiourea derivatives as co-formers.
- Slow evaporation : Employ mixed solvents (e.g., dichloromethane/methanol) under controlled humidity. Validate lattice packing via Hirshfeld surface analysis .
How do steric effects influence the compound’s reactivity in nucleophilic substitutions?
Advanced
The 3-methylbutyl group introduces steric hindrance, slowing SN2 reactions. Monitor kinetics via ¹H NMR (disappearance of NH or Cl signals). Computational modeling (NBO analysis) can quantify steric bulk using Wiberg bond indices or molecular volume calculations. Compare with analogs (e.g., ethyl vs. tert-butyl substituents) to isolate steric contributions .
What analytical methods confirm the absence of regioisomeric impurities?
Advanced
Use reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm). Spiking experiments with synthesized regioisomers (e.g., 2-chloro-4-[(3-methylbutyl)amino]benzonitrile) can identify retention time shifts. High-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) differentiates fragment patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
